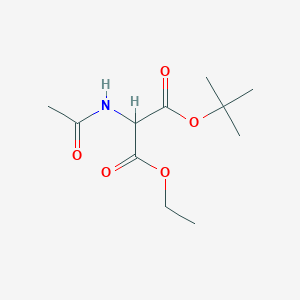

3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

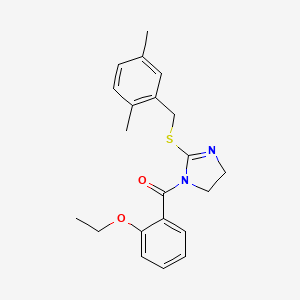

“3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate” is a chemical compound with the molecular formula C11H19NO5 . It has a molecular weight of 245.28 . The compound is also known by its IUPAC name, 1-(tert-butyl) 3-ethyl 2-acetamidomalonate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H19NO5/c1-6-16-9(14)8(12-7(2)13)10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Catalysis and Asymmetric Hydrogenation

- Catalytic Activity : The compound 3-O-Tert-butyl 1-O-ethyl 2-acetamidopropanedioate is utilized in the field of catalysis. Research shows that similar compounds, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related ligands, exhibit high catalytic activities in asymmetric hydrogenation of functionalized alkenes, including dehydroamino acid derivatives and enamides. This is critical in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Chemical Synthesis

- Alkylation : In chemical synthesis, compounds with similar structures to this compound are involved in alkylation reactions. For example, 1,2- alternate p-tert -butylthiacalix[4]arene, with acetamide fragments, reacts with ethyl bromoacetate to produce mono-O-alkylation products under specific conditions (Stoikov et al., 2011).

Radical Condensation

- 3-Arylpropanamide Formation : A radical condensation reaction involving benzylic alcohols and acetamides, producing 3-arylpropanamides, employs potassium tert-butoxide. This indicates potential uses in synthesizing compounds where tert-butyl groups play a crucial role (Azizi & Madsen, 2020).

Organic Semiconductor Engineering

- Electronic Structure in Semiconductors : The introduction of bulky substituents like tert-butyl in the structure of organic semiconductors impacts solid-state structures and charge mobility. This kind of structural modification, including that seen in compounds like this compound, is significant in molecular metal conductors and organic semiconductor research (Filatre-Furcate et al., 2016).

Environmental and Chemical Stability

- Gasoline Oxygenates and Environmental Impact : Compounds with tert-butyl groups, similar to this compound, are explored for their role as gasoline oxygenates and their environmental behavior. The study of MTBE (methyl tert-butyl ether) and similar compounds offers insights into the fate, transport, and remediation of contaminants in the environment (Arp & Schmidt, 2004).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements provide guidance on how to handle the compound safely .

Eigenschaften

IUPAC Name |

3-O-tert-butyl 1-O-ethyl 2-acetamidopropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-6-16-9(14)8(12-7(2)13)10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUXSGDGOQMBPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OC(C)(C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2834703.png)

![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide](/img/structure/B2834704.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)

![Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2834725.png)